molecular formula C31H48O3 B8086979 Methyl betulonate

Methyl betulonate

Cat. No. B8086979
M. Wt: 468.7 g/mol
InChI Key: XXCPTCZYFSRIGU-DSBZJMBESA-N
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Description

Methyl betulonate is a natural product found in Rhodomyrtus tomentosa with data available.

Scientific Research Applications

  • Liver Parenchyma Repair : Betulonic acid and its derivatives, including betulonic acid methyl ether, have been shown to decrease dystrophic and cytolytic damage in hepatocytes and enhance repair processes in liver parenchyma (Grek et al., 2005).

  • Antiprotozoal Activity : Modification of betulonic acid, such as betulonic acid methyl ester, has been evaluated for antiprotozoal activity, particularly against leishmaniasis and trypanosomiasis (Domínguez-Carmona et al., 2010).

  • Antitumor and Antimetastatic Effects : Amides of betulonic acid, including its methyl esters, have shown to suppress tumor growth and decrease the number of lung metastases in mice with Lewis lung carcinoma (Sorokina et al., 2006).

  • Anticancer Potential : Betulonic acid derivatives, including methyl esters, have shown potential as anticancer agents. They have been found to enhance the anticancer potential of betulonic acid in vitro (Lombrea et al., 2021).

  • Antimalarial Activity : Betulonic acid and its derivatives, including the methyl ester, have demonstrated antiplasmodial activity against Plasmodium falciparum and effectiveness in mice infected with Plasmodium berghei (Sá et al., 2009).

  • Chemical Derivative Synthesis : Methyl betulonate has been used as an intermediate in the synthesis of novel compounds containing oxygen and nitrogen heterocycles, highlighting its versatility in chemical transformations (Sousa et al., 2022).

  • Microbial Transformation : Betulonic acid has been transformed by Nocardia sp. to produce asymmetric α-hydroxylation products, including methyl 3-oxo-lup-20(29)-en-28-oate, demonstrating its potential for microbial-catalyzed transformations (Qian et al., 2009).

  • Liver Protection in Chemotherapy : Betulonic acid and its derivatives, including methyl esters, have been found to reduce degenerative changes in hepatocytes and exhibit an antimetastatic effect in mice with transplanted Lewis carcinoma undergoing polychemotherapy (Zhukova et al., 2010).

properties

IUPAC Name

methyl (1R,3aS,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-5a,5b,8,8,11a-pentamethyl-9-oxo-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysene-3a-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H48O3/c1-19(2)20-11-16-31(26(33)34-8)18-17-29(6)21(25(20)31)9-10-23-28(5)14-13-24(32)27(3,4)22(28)12-15-30(23,29)7/h20-23,25H,1,9-18H2,2-8H3/t20-,21+,22-,23+,25+,28-,29+,30+,31-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXCPTCZYFSRIGU-DSBZJMBESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H48O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl betulonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl betulonate
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Methyl betulonate
Reactant of Route 3
Methyl betulonate
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Reactant of Route 4
Methyl betulonate
Reactant of Route 5
Methyl betulonate
Reactant of Route 6
Methyl betulonate

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